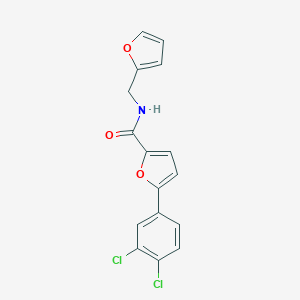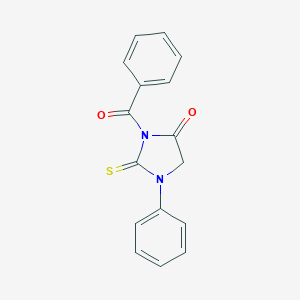
N-(1,3-benzodioxol-5-ylmethyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-methylbenzamide, commonly known as MDMA, is a psychoactive drug that has been widely used as a recreational drug. However, the compound has also been studied in scientific research for its potential therapeutic effects. MDMA is a member of the amphetamine class of drugs, and its chemical structure is similar to both amphetamine and mescaline.
Mechanism of Action
MDMA acts on the serotonin system in the brain, increasing the release of serotonin and inhibiting its reuptake. This leads to an increase in serotonin levels, which is associated with feelings of well-being, empathy, and social bonding. MDMA also increases the release of other neurotransmitters, including dopamine and norepinephrine.
Biochemical and physiological effects:
MDMA has a range of effects on the body, including increased heart rate, blood pressure, and body temperature. The compound also causes the release of stress hormones, such as cortisol and adrenaline. In addition, MDMA has been shown to cause oxidative stress and damage to neurons in the brain.
Advantages and Limitations for Lab Experiments
MDMA has been used in a range of laboratory experiments to study its effects on the brain and behavior. The compound has been shown to increase social behavior in animals, and has been used to study the neural mechanisms underlying social bonding. However, there are limitations to using MDMA in laboratory experiments, including the difficulty of controlling dosage and the potential for adverse effects on the animals being studied.
Future Directions
There are several areas of future research that could be explored in relation to MDMA. One potential direction is the use of MDMA in the treatment of other mental health disorders, such as addiction and eating disorders. Another area of research could be the development of safer and more effective synthetic routes for the production of MDMA. Finally, there is a need for further research into the long-term effects of MDMA use on the brain and body.
Synthesis Methods
The synthesis of MDMA involves a series of chemical reactions starting with the precursor safrole, which is extracted from the sassafras tree. The safrole is then converted to isosafrole, which is further reacted with hydrochloric acid to produce MDMA. The synthesis of MDMA is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
MDMA has been studied for its potential therapeutic effects in treating various mental health disorders, including post-traumatic stress disorder (PTSD), anxiety, and depression. The compound has been shown to increase empathy and social bonding, which may be beneficial in the treatment of these disorders. MDMA has also been studied in the context of couples therapy, where it has been shown to improve communication and relationship satisfaction.
properties
Molecular Formula |
C16H15NO3 |
|---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-methylbenzamide |
InChI |
InChI=1S/C16H15NO3/c1-11-2-5-13(6-3-11)16(18)17-9-12-4-7-14-15(8-12)20-10-19-14/h2-8H,9-10H2,1H3,(H,17,18) |
InChI Key |
ZIXDVXSPQRTGOE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3 |
solubility |
34.8 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B246157.png)


![2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246163.png)


![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B246172.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B246173.png)

![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B246177.png)
![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B246178.png)
![1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B246179.png)